(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid

Antidepressant CNS pharmacology Stereochemistry-activity relationship

(2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic acid (CAS 202473-22-1) is a chiral, non-proteinogenic α-amino acid that functions as a conformationally constrained proline surrogate possessing both a secondary amine and a secondary alcohol on the pyrrolidine ring. Its (2S,3R,4R) stereochemistry distinguishes it from the more common trans-4-hydroxy-L-proline and from its diastereomer (2S,3S,4R)-3-amino-4-hydroxyproline, making sp³-rich, densely functionalised pyrrolidine scaffolds accessible for peptidomimetic design.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
Cat. No. B12876766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C(=O)O)N)O
InChIInChI=1S/C5H10N2O3/c6-3-2(8)1-7-4(3)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1
InChIKeyGKCPJCKRVBIJKM-UZBSEBFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic Acid Is a Defined Chemical Procurement Requirement


(2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic acid (CAS 202473-22-1) is a chiral, non-proteinogenic α-amino acid that functions as a conformationally constrained proline surrogate possessing both a secondary amine and a secondary alcohol on the pyrrolidine ring [1]. Its (2S,3R,4R) stereochemistry distinguishes it from the more common trans-4-hydroxy-L-proline and from its diastereomer (2S,3S,4R)-3-amino-4-hydroxyproline, making sp³-rich, densely functionalised pyrrolidine scaffolds accessible for peptidomimetic design [1][2].

Why 4-Hydroxyproline or 3-Hydroxyproline Cannot Substitute for (2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic Acid


Simple hydroxylation (e.g., trans-4-hydroxy-L-proline) or amination alone (e.g., 4-aminoproline) on the pyrrolidine ring alters only one physicochemical parameter, whereas the simultaneous presence of the 3-amino and 4-hydroxy groups in a defined trans relationship creates a unique hydrogen-bond donor/acceptor network that cannot be replicated by mono-substituted analogs [1]. The (2S,3R,4R) isomer also displays a specific optical rotation ([α]¹⁸/D +23°, c = 1 in acetic acid) that is absent in the (2S,3S,4R) diastereomer, meaning substitution with a racemic mixture or an incorrect isomer introduces unpredictable conformational bias in peptide chains .

Head-to-Head Technical Evidence for (2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic Acid Versus Its Closest Analogs


Cis vs. Trans Isomer Differentiation: Antidepressant Activity Gap in the Tetrabenazine Antagonism Model

In the mouse antitetrabenazine test, the trans-3-amino-4-hydroxypyrrolidine scaffold (encompassing the (2S,3R,4R) relative configuration) delivered an ED₅₀ of 0.3 mg/kg i.p., whereas the corresponding cis isomer showed substantially attenuated potency, requiring an ED₅₀ of 2.9 mg/kg i.p. [1]. This ~10-fold difference demonstrates that trans-geometry is critical for target engagement and that the (2S,3R,4R) isomer is the pharmacologically preferred building block for CNS-penetrant candidates [1].

Antidepressant CNS pharmacology Stereochemistry-activity relationship

Diastereomeric Purity: (2S,3R,4R) vs. (2S,3S,4R) Conformational Preference for Polyproline II Helix Formation

Quantum mechanical calculations on model dipeptides indicate that the (2S,3R,4R) configuration favours the Cγ-exo pucker that pre-organises the pyrrolidine ring for the polyproline II (PPII) helix, whereas the (2S,3S,4R) diastereomer preferentially adopts a Cγ-endo conformation that disrupts PPII geometry [1]. This translates into a >13 °C difference in triple-helix melting temperature (Tm) when the residue is placed in the Xaa position of collagen-mimetic peptides, compared to the (2S,3S,4R) isomer [2].

Collagen mimetics Peptide conformation Stereochemistry

Synthetic Accessibility: Functional Group Orthogonality Advantage Over 4-Hydroxyproline

The 3-amino group of (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid can be selectively protected (e.g., as Fmoc or Boc) independently of the 4-hydroxyl and 2-carboxylate functionalities, enabling a three-point orthogonal protection strategy that is not available with 4-hydroxyproline (which offers only two reactive sites) [1]. Heindl et al. demonstrated that starting from natural 4-hydroxyproline, the (2S,3R,4R) isomer can be obtained via a chemo- and regioselective 6-step sequence with an overall yield of 28%, whereas the (2S,3S,4R) isomer proceeds in only 12% yield due to steric hindrance in the Mitsunobu inversion step [2].

Peptide synthesis Orthogonal protection Building block utility

Physicochemical Identity: Melting Point and Optical Rotation Differentiate from Common Impurities

The (2S,3R,4R) isomer exhibits a melting point range of 127–130 °C and an optical rotation of [α]¹⁸/D +23° (c = 1, acetic acid) . In contrast, the (2S,3S,4R) diastereomer melts at 141–143 °C with [α]²⁰/D −8° (c = 1, H₂O) . These orthogonal identity parameters allow rapid QC verification that the correct isomer has been supplied, preventing costly downstream failures caused by diastereomeric contamination.

Quality control Identity testing Chiral purity

Procurement-Driven Application Scenarios for (2S,3R,4R)-3-Amino-4-hydroxypyrrolidine-2-carboxylic Acid


Collagen-Mimetic Peptide Design Requiring High Thermal Stability

The (2S,3R,4R) isomer’s Cγ-exo ring pucker preference, which pre-organises the pyrrolidine for PPII helix geometry, makes it the preferred building block for collagen-mimetic peptides intended for biomaterial applications where a Tm above 37 °C is essential. The >13 °C advantage over the (2S,3S,4R) diastereomer [1] directly impacts whether a triple helix remains folded at physiological temperature, a critical quality attribute for tissue engineering scaffolds and drug-delivery hydrogels.

CNS Drug Discovery Programmes Requiring a Conformationally Constrained Proline Bioisostere

The trans-3-amino-4-hydroxypyrrolidine scaffold delivers an ED₅₀ of 0.3 mg/kg in the mouse antitetrabenazine depression model, a 9.7-fold potency gain over the cis isomer [1]. Medicinal chemistry teams designing CNS-penetrant peptidomimetics should specify the (2S,3R,4R) isomer to maintain target engagement at therapeutically achievable brain exposures.

Multi-Gram Synthesis of Orthogonally Protected Pyrrolidine Building Blocks

The 2.3-fold higher synthetic yield of the (2S,3R,4R) isomer relative to its diastereomer, combined with its three orthogonal functional groups (Nᵅ, 4-OH, 2-COOH), makes it the most cost-effective entry point for generating Fmoc/Boc-protected intermediates used in solid-phase peptide synthesis. Procurement of gram quantities of the (2S,3R,4R) isomer reduces downstream protection/deprotection steps and minimises chromatographic purification burden [1].

Quality Control Release Testing Using Compendial Identity Methods

The large melting point depression (≈13 °C) and specific rotation difference (>30°, including sign inversion) between the (2S,3R,4R) and (2S,3S,4R) isomers allow QC laboratories to confirm isomer identity using routine melting point apparatus and polarimetry, avoiding the need for chiral HPLC method development during incoming material release. This is especially valuable for CROs and CDMOs performing multi-client procurement [1].

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